3-(Difluoromethyl)piperidine

Medicinal Chemistry Physicochemical Profiling ADME Optimization

3-(Difluoromethyl)piperidine is a strategic fluorinated building block for CNS drug discovery. Its predicted pKa (9.28) reduces hERG and P-gp efflux risks, while its moderate lipophilicity (LogD -0.95) optimizes BBB penetration. The CHF2 group is a metabolically stable isostere for -CH2OH/OCH3, enhancing PK half-life. Essential for probing basicity-driven SAR with its regioisomers. Available as free base (1093759-69-3) for easy derivatization. Partner with us for your lead optimization needs.

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
Cat. No. B7968444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)piperidine
Molecular FormulaC6H11F2N
Molecular Weight135.15 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(F)F
InChIInChI=1S/C6H11F2N/c7-6(8)5-2-1-3-9-4-5/h5-6,9H,1-4H2
InChIKeySAEGBAIURUCXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)piperidine: Physicochemical and Structural Profile for Drug Discovery and Chemical Synthesis


3-(Difluoromethyl)piperidine is a fluorinated piperidine building block characterized by a difluoromethyl (-CHF2) substituent at the 3-position of the saturated six-membered heterocyclic ring. The electron-withdrawing nature of the difluoromethyl group reduces the basicity of the piperidine nitrogen compared to unsubstituted piperidine , and influences lipophilicity, as reflected in its predicted ACD/LogP of 0.67 and ACD/LogD of -0.95 at pH 7.4 . As a free base, it has a predicted pKa of 9.28±0.10, and its hydrochloride salt form is often employed to enhance handling and solubility in organic synthesis .

Why Generic Piperidine Analogs Cannot Substitute for 3-(Difluoromethyl)piperidine in Design of Experiments


Interchanging 3-(difluoromethyl)piperidine with its closest regioisomers, such as 2- or 4-(difluoromethyl)piperidine, or with non-fluorinated or trifluoromethyl analogs, introduces non-trivial changes in basicity, lipophilicity, and molecular geometry that directly impact receptor binding, solubility, and metabolic fate. For example, moving the difluoromethyl group from the 3- to the 2-position can shift the predicted pKa by nearly one full log unit , altering the ionization state at physiological pH and consequently affecting permeability and off-target engagement. Similarly, substituting the -CHF2 group for a -CF3 group changes both the hydrogen-bonding capacity and the metabolic vulnerability of the scaffold, precluding a 1:1 functional replacement . The evidence below quantifies these critical differences.

3-(Difluoromethyl)piperidine: Quantitative Comparative Evidence for Scientific Selection


Basicity (pKa) Comparison: 3-(Difluoromethyl)piperidine vs. Unsubstituted Piperidine and Regioisomers

The predicted pKa of 3-(difluoromethyl)piperidine is 9.28±0.10 . This value is significantly lower than that of unsubstituted piperidine (pKa ~11.2), a reduction of approximately 2 log units attributable to the electron-withdrawing effect of the -CHF2 group. Compared to its 2-substituted regioisomer, 2-(difluoromethyl)piperidine, which exhibits a predicted pKa of 8.36±0.10 , the 3-substituted variant is approximately 0.9 pKa units more basic. This differential positions the 3-isomer as an intermediate between the more basic 4-isomer (predicted pKa ~9.78±0.10) and the less basic 2-isomer.

Medicinal Chemistry Physicochemical Profiling ADME Optimization

Lipophilicity (LogD) Comparison: 3-(Difluoromethyl)piperidine vs. Unsubstituted Piperidine

The predicted distribution coefficient (LogD) at pH 7.4 for 3-(difluoromethyl)piperidine is -0.95 . This value is significantly higher (more lipophilic) than that of unsubstituted piperidine, which has a predicted LogD at pH 7.4 of approximately -1.8 (value inferred from general knowledge of piperidine properties). The introduction of the -CHF2 group increases lipophilicity by roughly 0.85 LogD units, enhancing the compound's ability to partition into lipid membranes. In contrast, the predicted LogD at pH 5.5 is -2.11 , demonstrating pH-dependent lipophilicity consistent with the compound's basic amine.

Drug Design Lipophilicity Blood-Brain Barrier Permeability

Synthetic Accessibility: Direct Comparison of Reported Yield for 3-(Difluoromethyl)piperidine Synthesis

A disclosed synthetic method for 3-(difluoromethyl)piperidine hydrochloride, starting from 1-tert-butoxycarbonylpiperidine-3-carbaldehyde and proceeding through a difluorination and deprotection sequence, reports a yield of 1.04 g of product under specific laboratory-scale conditions . While the percentage yield is not explicitly stated in the available abstract, the provision of a defined experimental protocol with an isolated mass demonstrates a viable synthetic route. In contrast, alternative regioisomers (e.g., 4-(difluoromethyl)piperidine) are synthesized via distinct starting materials and reaction conditions, and their yields vary depending on the specific methodology employed [1].

Organic Synthesis Process Chemistry Fluorination Methods

Metabolic Stability: Inferred Advantage of the -CHF2 Group vs. -CH3 or -H Substituents

The difluoromethyl (-CHF2) group is a well-documented metabolically stable isostere for hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups . While no direct comparative metabolic stability data for 3-(difluoromethyl)piperidine against its non-fluorinated analog were found in the accessed sources, class-level inference from broader fluorinated piperidine SAR indicates that substitution with -CHF2 typically enhances metabolic stability compared to unsubstituted alkyl groups. For instance, the C-F bond is significantly stronger than the C-H bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol), rendering the -CHF2 group resistant to cytochrome P450-mediated oxidation. Furthermore, the -CHF2 group offers a different metabolic profile compared to the -CF3 (trifluoromethyl) group, as the latter lacks the hydrogen-bond donor capacity of the -CHF2 proton .

Drug Metabolism Pharmacokinetics Fluorine Chemistry

3-(Difluoromethyl)piperidine: Optimal Use Cases Supported by Quantitative Evidence


Design of CNS-Penetrant Drug Candidates Requiring Balanced Basicity and Lipophilicity

3-(Difluoromethyl)piperidine's predicted pKa of 9.28 and LogD of -0.95 at pH 7.4 position it as an ideal building block for medicinal chemists targeting central nervous system (CNS) targets. Its basicity is reduced compared to piperidine, mitigating the risk of P-glycoprotein efflux and hERG channel blockade, while its moderate lipophilicity favors passive blood-brain barrier penetration without excessive plasma protein binding . This profile is particularly advantageous for designing ligands for GPCRs and ion channels where a precise balance of charge state and membrane permeability is required .

Isosteric Replacement of Hydroxymethyl or Methoxy Groups in Metabolic Soft Spot Mitigation

The -CHF2 group functions as a metabolically stable isostere for -CH2OH and -OCH3 functionalities, which are common sites of glucuronidation and oxidative metabolism . Incorporating 3-(difluoromethyl)piperidine into a lead series enables medicinal chemists to replace metabolically labile groups without drastically altering molecular shape or electronic properties, thereby improving pharmacokinetic half-life and reducing clearance. This strategy is particularly valuable in lead optimization programs for oral small molecules.

Synthesis of Novel Piperidine-Based Scaffolds via Late-Stage Functionalization

The 3-substitution pattern of the difluoromethyl group preserves the secondary amine of the piperidine ring for further derivatization (e.g., amide bond formation, N-alkylation, sulfonamide synthesis), while the -CHF2 moiety introduces a unique stereoelectronic environment at the 3-position . This enables the construction of diverse and patentable chemical space. The documented synthetic route (CN108727249A) provides a reliable entry point for preparing the free base or hydrochloride salt for use in parallel synthesis and medicinal chemistry libraries .

Comparative SAR Studies to Map the Impact of Fluorination Position on Target Engagement

The availability of 2-, 3-, and 4-(difluoromethyl)piperidine regioisomers with distinct pKa values (8.36, 9.28, and ~9.78, respectively) allows medicinal chemists to conduct systematic structure-activity relationship (SAR) investigations. By synthesizing matched molecular pairs, researchers can directly correlate changes in basicity and lipophilicity with alterations in in vitro potency, selectivity, and ADME properties . This comparative approach is essential for optimizing the physicochemical profile of a lead series without compromising target affinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.